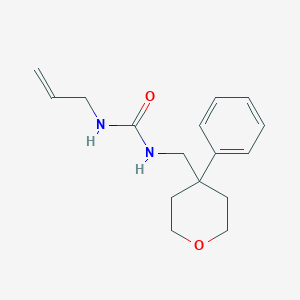

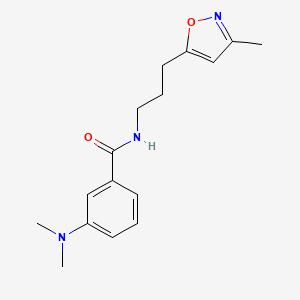

![molecular formula C11H10F2N2OS B2798141 4-[(3,3-Difluorocyclobutyl)methoxy]thieno[2,3-d]pyrimidine CAS No. 2202416-51-9](/img/structure/B2798141.png)

4-[(3,3-Difluorocyclobutyl)methoxy]thieno[2,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[(3,3-Difluorocyclobutyl)methoxy]thieno[2,3-d]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential use in medicine. This compound is a thienopyrimidine derivative, which has shown promising results in various biological assays.

Scientific Research Applications

Hybrid Catalysts in Synthesis

Pyrimidine derivatives, such as the pyranopyrimidine core, are crucial for the pharmaceutical industry due to their synthetic versatility and bioavailability. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, closely related to the structure of interest, employs hybrid catalysts including organocatalysts, metal catalysts, and nanocatalysts. This approach facilitates the development of lead molecules through one-pot multicomponent reactions, highlighting the importance of pyrimidine derivatives in drug discovery and development (Parmar, Vala, & Patel, 2023).

Anti-inflammatory and SAR Studies

Pyrimidine derivatives exhibit a range of pharmacological effects including anti-inflammatory properties. The structure-activity relationships (SARs) of pyrimidines have been extensively studied, revealing that modifications in the pyrimidine nucleus significantly influence their biological activity. This suggests potential applications in developing new anti-inflammatory agents (Rashid et al., 2021).

Optical Sensors and Medicinal Applications

Pyrimidine derivatives are also used as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes in optical sensors. This application extends the relevance of pyrimidine compounds beyond pharmaceuticals into materials science, indicating a broad spectrum of research applications (Jindal & Kaur, 2021).

Anti-cancer Applications

The anticancer potential of pyrimidine derivatives in fused scaffolds has been underscored in patent literature, reflecting the extensive research interest in pyrimidine-based scaffolds for cancer treatment. These studies demonstrate the diverse mechanisms through which pyrimidine derivatives exert their cell-killing effects, hinting at their potential to interact with various enzymes, targets, and receptors (Kaur et al., 2014).

Anti-inflammatory Activity

Substituted tetrahydropyrimidine derivatives have shown potent in-vitro anti-inflammatory activity, underscoring the therapeutic potential of pyrimidine derivatives in designing leads for anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).

Mechanism of Action

Target of Action

Thieno[2,3-d]pyrimidines are known to be key structural fragments of antiviral agents

Mode of Action

It’s known that thieno[2,3-d]pyrimidines can undergo a process known as the dimroth rearrangement . This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This could potentially affect the compound’s interaction with its targets.

Biochemical Pathways

Given that thieno[2,3-d]pyrimidines are key structural fragments of antiviral agents , it can be inferred that this compound may interact with pathways related to viral replication or infection

Result of Action

Given that thieno[2,3-d]pyrimidines are key structural fragments of antiviral agents , it can be inferred that this compound may have antiviral effects

properties

IUPAC Name |

4-[(3,3-difluorocyclobutyl)methoxy]thieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N2OS/c12-11(13)3-7(4-11)5-16-9-8-1-2-17-10(8)15-6-14-9/h1-2,6-7H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRZJMXDEOPYMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)COC2=C3C=CSC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxypyrimidin-5-yl)urea](/img/structure/B2798061.png)

![Ethyl 2-[2-(carbamoyl(hydroxyimino)methyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2798062.png)

![[1-(2-Chloropyridine-4-carbonyl)-3-(propan-2-yl)piperidin-3-yl]methanol](/img/structure/B2798067.png)

![N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2798068.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2798073.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2798077.png)

![1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol](/img/structure/B2798080.png)

![6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2798081.png)